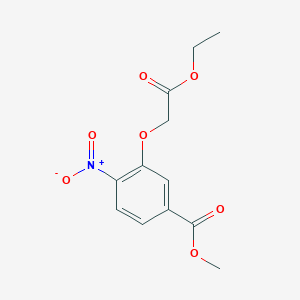
2,3-Dibromopyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopyridine-4-carboxylic acid is a brominated pyridine derivative with a carboxylic acid functional group. While the provided papers do not directly discuss 2,3-Dibromopyridine-4-carboxylic acid, they do provide insights into the chemistry of related bromopyridine and pyridine carboxylic acid compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of bromopyridine carboxylic acids can be complex, involving multiple steps and conditions that need to be optimized. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a method of introducing a carboxylic acid group to a bromopyridine molecule . Similarly, the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine to yield substituted pyridines under palladium catalysis provide insights into the carbon-carbon bond formation adjacent to a bromine substituent on the pyridine ring . These studies suggest that the synthesis of 2,3-Dibromopyridine-4-carboxylic acid would likely involve selective bromination and carboxylation steps, possibly utilizing catalytic systems or electrophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids can be elucidated using techniques such as X-ray diffraction, as demonstrated by the study of 2-aminopyridine-3-carboxylic acid . This compound's structure was determined at low temperatures, and its vibrational spectra were analyzed. Although the exact structure of 2,3-Dibromopyridine-4-carboxylic acid is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular geometry and confirm the positions of the bromine atoms and the carboxylic acid group on the pyridine ring.
Chemical Reactions Analysis
The reactivity of bromopyridine carboxylic acids can be influenced by the presence of the bromine and carboxylic acid functional groups. For example, the secondary metabolite 4,5-dibromopyrrole-2-carboxylic acid from marine sponges was shown to affect cellular calcium signals, indicating that the bromine atoms can play a role in the biological activity of such compounds . The Suzuki cross-coupling reactions involving 2,4-dibromopyridine also highlight the reactivity of bromopyridines in forming carbon-carbon bonds . These findings suggest that 2,3-Dibromopyridine-4-carboxylic acid could participate in similar reactions, potentially acting as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine carboxylic acids are influenced by their functional groups. The study of metal complexes with 3-hydroxypyridine-2-carboxylic acid reveals how such compounds can form coordination complexes with metals, which can have biological activities such as insulin-mimetic effects . The crystal structure of 4,4′-bipyridine-3,3′-dicarboxylic acid dihydrate shows the formation of an extensive network of hydrogen bonds, which is a common feature in the solid-state structures of carboxylic acids . These studies imply that 2,3-Dibromopyridine-4-carboxylic acid would likely have properties typical of both brominated aromatics and carboxylic acids, such as the ability to form hydrogen bonds and possibly coordinate with metal ions.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial and Antioxidant Activities
- Application Summary: Carboxylic acid derivatives, such as [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, have been synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions. The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
- Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment. Compounds 4, 9, and 10 displayed the highest mean inhibition zone of 13.7±0.58, 16.0±1.7, and 20.7±1.5 mm, respectively, at 0.1 μg/μL .
2. Carboxylic Acids Separation
- Application Summary: Ionic liquids, which are considered a green viable organic solvent substitute, are used in the extraction and purification of biosynthetic products, including carboxylic acids .
- Methods of Application: The ionic liquids are used as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .
- Results: The review analyzed the current advances and future trends of ionic liquids in promoting environmentally friendly products separation .
3. Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
- Results: The application of carboxylic acids in these areas has been presented in a current overview .
4. Proteomics Research
- Application Summary: “2,3-Dibromopyridine-4-carboxylic acid” is used in proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
5. Therapeutic Applications
- Application Summary: 1,4-Dihydropyridine, a derivative of pyridine, has various therapeutic applications .
- Methods of Application: The compound is synthesized and modified using multi-component one-pot and green synthetic methodologies .
- Results: The compound has been found to have a range of therapeutic effects, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
6. Surface Modifiers in Nanotechnology
- Application Summary: Carboxylic acids are used as surface modifiers in carbon-based nanostructures such as carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
- Methods of Application: The specific methods of application in nanotechnology are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dibromopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISUZSRQHUJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650352 |
Source


|
| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopyridine-4-carboxylic acid | |
CAS RN |
1020056-98-7 |
Source


|
| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)




![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)






